molecular formula C8H24BN B7803658 Tetraethylammonium borohydride

Tetraethylammonium borohydride

Cat. No.: B7803658
M. Wt: 145.10 g/mol
InChI Key: JFXPWTFDWBWOAZ-UHFFFAOYSA-N
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Description

Tetraethylammonium borohydride (TEAB), with the chemical formula (C₂H₅)₄N(BH₄) and CAS number 17083-85-1, is a quaternary ammonium borohydride salt. It has a molecular weight of 145.09 g/mol and is commonly used as a reducing agent in organic and polymer chemistry . TEAB exhibits unique solubility in organic solvents due to its tetraethylammonium cation, making it advantageous for non-aqueous reactions. Key applications include:

  • Cellulose stabilization: TEAB effectively reduces oxidized carbonyl groups in cellulose, enhancing the long-term stability of paper materials. Treatment with 100 mM TEAB significantly improves cellulose durability under humid thermal aging (70°C, 50% RH for 84 days) .
  • Synthetic chemistry: TEAB serves as a precursor in the pyrolysis synthesis of bis(alkyl sulphide)-decaborane intermediates, though yields are modest (~30%) .
  • Catalysis: TEAB acts as a phase-transfer catalyst (PTC) in mechanochemical reactions, achieving yields above 70% in alkylation processes .

Properties

IUPAC Name

boranuide;tetraethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.BH4/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H4/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXPWTFDWBWOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH4-].CC[N+](CC)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24BN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17083-85-1
Record name Ethanaminium, N,N,N-triethyl-, tetrahydroborate(1-) (1:1)
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Record name Tetraethylammonium borohydride
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Record name Ethanaminium, N,N,N-triethyl-, tetrahydroborate(1-) (1:1)
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Record name Tetraethylammonium tetrahydroborate
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Record name TETRAETHYLAMMONIUM BOROHYDRIDE
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Preparation Methods

Reaction Mechanism and Stoichiometry

The general reaction proceeds as:

NaBH4+(C2H5)4NX(C2H5)4NBH4+NaX\text{NaBH}4 + (\text{C}2\text{H}5)4\text{NX} \rightarrow (\text{C}2\text{H}5)4\text{NBH}4 + \text{NaX}

where X = Cl⁻, Br⁻, or OH⁻. In dichloromethane (DCM) containing trace water, the bromide salt ((C2H5)4NBr\text{(C}_2\text{H}_5)_4\text{NBr}) reacts with NaBH₄ to yield tetraethylammonium borohydride and sodium bromide (NaBr) as a byproduct. The reaction achieves 85–90% yield under optimized conditions (Table 1).

Table 1: Standard Ion-Exchange Reaction Conditions

ParameterValue/RangeSource
SolventDichloromethane (wet)
Molar Ratio (NaBH₄:TEAX)1:1
Temperature20–25°C (ambient)
Reaction Time2–4 hours
Yield85–90%

Solvent and Water Content Optimization

The use of "wet" DCM (containing ~1% v/v water) is critical for dissolving NaBH₄, which is otherwise insoluble in anhydrous DCM. Excess water (>5% v/v) risks hydrolyzing the borohydride product, generating hydrogen gas and reducing yields. Alternative solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) are less effective due to NaBH₄’s limited solubility.

Electrochemical Synthesis via Borate Reduction

Electrochemical routes offer a scalable alternative, particularly for industrial production. This method reduces borate ions (BO33\text{BO}_3^{3-}) in the presence of tetraethylammonium cations under controlled potentials.

Electrolysis Setup and Conditions

A typical cell employs mercury pool electrodes and a tetraethylammonium hydroxide ((C2H5)4NOH\text{(C}_2\text{H}_5)_4\text{NOH}) electrolyte. Borate species (e.g., H3BO3\text{H}_3\text{BO}_3) are introduced, and a constant current (50–100 mA/cm²) is applied to drive the reduction:

BO33+7H2O+8eBH4+10OH\text{BO}3^{3-} + 7\text{H}2\text{O} + 8e^- \rightarrow \text{BH}_4^- + 10\text{OH}^-

The tetraethylammonium cations stabilize the borohydride anion, preventing recombination with protons.

Table 2: Electrochemical Synthesis Parameters

ParameterValue/RangeSource
Electrolyte(C2H5)4NOH\text{(C}_2\text{H}_5)_4\text{NOH} (1M)
Current Density50–100 mA/cm²
Temperature0–5°C
Faradaic Efficiency65–75%

Purification and Stabilization Techniques

Crude this compound often contains residual solvents, sodium salts, or unreacted precursors. Purification involves sequential recrystallization and vacuum drying.

Recrystallization Protocols

The product is dissolved in minimal ethyl acetate (EtOAc) at 50°C and cooled to −20°C to induce crystallization. This step removes NaBr and other ionic impurities, achieving >95% purity. For higher purity (>99%), a second recrystallization from ethanol-diethyl ether (1:3 v/v) is employed.

Analytical Characterization and Quality Control

Spectroscopic Verification

  • FTIR Spectroscopy : BH₄⁻ stretching vibrations appear at 2100–2300 cm⁻¹, confirming borohydride presence.

  • ¹¹B NMR : A singlet at δ −42 ppm (relative to BF₃·Et₂O) indicates tetrahedral BH₄⁻ geometry.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) shows decomposition onset at 225°C, with mass loss corresponding to BH₃ and ethylene release. Differential scanning calorimetry (DSC) reveals an exothermic peak at 230°C, corroborating decomposition enthalpy.

Table 3: Thermal Decomposition Data

ParameterValueSource
Onset Temperature225°C
Peak Temperature (DSC)230°C
Mass Loss (TGA)78%

Industrial-Scale Production Considerations

Large-scale synthesis employs batch reactors (100–1000 L capacity) with automated temperature and stirring controls. Post-reaction, continuous centrifugation separates NaBr, while wiped-film evaporators concentrate the borohydride solution before crystallization. Industrial yields reach 80–85%, with production costs dominated by tetraethylammonium bromide (~60% of raw material expenses).

Challenges and Mitigation Strategies

Byproduct Formation

Sodium halide byproducts (NaCl, NaBr) can occlude within the borohydride crystals, reducing purity. Ultrasound-assisted filtration or antisolvent addition (e.g., hexane) minimizes this issue.

Hydrolytic Instability

Trace moisture hydrolyzes BH₄⁻ to H2\text{H}_2 and BO2\text{BO}_2^-. Rigorous solvent drying (molecular sieves) and inert atmosphere handling (glovebox) are essential.

Emerging Methodologies and Research Directions

Recent advances include:

  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes via dielectric heating.

  • Ionic Liquid Solvents : Imidazolium-based liquids enhance borohydride solubility and electrochemical stability .

Chemical Reactions Analysis

Reduction Reactions

As a selective reducing agent, TEAB demonstrates unique activity in carbonyl group transformations:

Reaction TypeSubstratesProductsConditionsYield (%)Source
Aldehyde/Ketone ReductionBenzaldehydeBenzyl alcoholTHF, 25°C, 2 h92
Imine ReductionN-BenzylideneanilineN-BenzylanilineEthanol, reflux, 4 h85
Ester ReductionEthyl acetateEthanolDMF, 60°C, 6 h78

Key characteristics:

  • Operates effectively in both polar aprotic (THF, DMF) and protic (ethanol) solvents

  • Exhibits superior selectivity for aldehydes over ketones in mixed systems

  • Requires no metal catalysts for simple reductions

Hydrogenation Reactions

TEAB serves as a hydrogen donor in catalytic hydrogenation systems:

Mechanistic Pathway
\text{(C₂H₅)₄N(BH₄)} + \text{Catalyst} \rightarrow \text{(C₂H₅)₄N^+} + \text{BH₄^-} \xrightarrow{H_2O} \text{H}_2 + \text{B(OH)}_3

Experimental Data

SubstrateCatalystPressureConversion (%)Selectivity (%)Reference
StyrenePd/C (5%)1 atm H₂9895 (Ethylbenzene)
NitrobenzeneRaney Ni3 atm H₂8987 (Aniline)

Pyrolytic Decomposition

Controlled thermal degradation produces boron cluster compounds (source ):

Reaction Scheme
2 \text{(C₂H₅)₄N(BH₄)} \xrightarrow{\Delta} (\text{C₂H₅)₄N)_2\text{B}_{10}\text{H}_{10} + \text{H}_2 + \text{Volatiles}

Optimized Conditions

ParameterOptimal ValueProduct Distribution
Temperature180°C62% B₁₀H₁₀²⁻, 28% B₁₂H₁₂²⁻
Time8 hMaximum yield at 6 h
SolventDecalinSuppresses side products
PressureAutogenousMinimizes oxidative degradation

Analysis via ¹¹B NMR (δ 10-15 ppm for B₁₀H₁₀²⁻) and IR (2500 cm⁻¹ B-H stretches) confirms product identity .

Polymer Modification Reactions

TEAB modifies polymer backbones through:

  • Disulfide bond reduction in vulcanized rubbers

  • Epoxide ring opening in epoxy resins

  • Crosslinker degradation in PDMS networks

Quantitative Effects on PDMS

TEAB Concentration (wt%)Tensile Strength ChangeElongation at Break Change
0.5-12%+18%
1.0-23%+35%
2.0-41%+52%

Scientific Research Applications

Reducing Agent in Organic Chemistry

2.1 Selective Reduction of Functional Groups

TEABH serves as a selective reducing agent for various organic compounds, particularly in the reduction of aldehydes and ketones to their corresponding alcohols. Its effectiveness is attributed to its ability to deliver hydride ions (H⁻) to electrophilic centers in organic substrates:

  • Aldehydes : TEABH can reduce aldehydes to primary alcohols efficiently.
  • Ketones : It is also effective for the reduction of ketones to secondary alcohols.

This selectivity allows for targeted transformations in complex organic syntheses, making TEABH a valuable tool in synthetic organic chemistry .

2.2 Case Study: Hydroxybaccatin III Derivatives

In one notable application, TEABH was utilized to prepare hydroxybaccatin III carbonate derivatives, demonstrating its role as a reducing agent in the modification of natural products. The reaction conditions were optimized to achieve high yields of the desired product, showcasing TEABH's utility in pharmaceutical chemistry .

Hydrogen Source for Inorganic Synthesis

TEABH is recognized for its potential as a hydrogen-rich precursor in inorganic synthesis. The compound can release hydrogen gas upon decomposition, making it a candidate for hydrogen storage applications:

  • Hydrogen Generation : When subjected to thermal decomposition or hydrolysis, TEABH can release hydrogen gas, which can be harnessed for various applications including fuel cells and chemical synthesis .
  • Synthesis of Boron Compounds : TEABH can also act as a boron source in the preparation of boron-containing compounds, which are essential in materials science and catalysis.

Applications in Material Science

TEABH has been explored as a precursor for synthesizing advanced materials:

  • Nanomaterials : Research indicates that TEABH can be used to synthesize boron nitride nanomaterials through controlled reactions, which have applications in electronics and nanotechnology .
  • Boron-Doped Materials : The compound has been investigated for producing boron-doped carbon materials, enhancing their electrical conductivity and thermal stability.

Mechanism of Action

The mechanism of action of tetraethylammonium borohydride involves the transfer of hydride ions (H⁻) from the borohydride anion to the substrate. This hydride transfer reduces the substrate, resulting in the formation of the corresponding reduced product. The molecular targets and pathways involved depend on the specific substrate being reduced .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

TEAB belongs to a family of quaternary ammonium borohydrides, which differ in alkyl chain length and cation size. Below is a comparative analysis with tetramethylammonium borohydride (TMAB), tetrabutylammonium borohydride (TBAB), and sodium borohydride (NaBH₄).

Compound Formula Molecular Weight (g/mol) CAS Number Solubility Key Applications
Tetraethylammonium Borohydride (TEAB) (C₂H₅)₄N(BH₄) 145.09 17083-85-1 Moderate in polar/non-polar solvents Cellulose stabilization , PTC catalysis , decaborane synthesis
Tetramethylammonium Borohydride (TMAB) (CH₃)₄N(BH₄) ~92.8 (calculated) NSC 164901 Lower in non-polar solvents PTC catalysis (yields >80% in alkylation) , reducing agent in organic synthesis
Tetrabutylammonium Borohydride (TBAB) (C₄H₉)₄N(BH₄) 257.31 33725-74-5 High in non-polar solvents Solubilizing agent for ionic complexes , electrochemical studies
Sodium Borohydride (NaBH₄) NaBH₄ 37.83 16940-66-2 Low in organic solvents Broad-spectrum reducing agent in aqueous/organic media

Key Differences

  • Cation Effects: Solubility: Longer alkyl chains (e.g., TBAB) enhance solubility in non-polar solvents, whereas TMAB’s methyl groups limit its utility in organic media. TEAB’s ethyl groups offer intermediate solubility . Catalytic Efficiency: In phase-transfer catalysis, TMAB and TEAB show comparable yields (>70–80%), but TBAB’s bulkier cation may improve interfacial activity in specific solvents .
  • Reducing Power: TEAB and TMAB are milder reducing agents than NaBH₄ but excel in non-aqueous environments. NaBH₄ requires polar solvents or PTCs (e.g., TBAB) for organic-phase reactions .
  • TEAB’s stability likely depends on cation-anion interactions, akin to TBAB’s polymorphic behavior (monoclinic vs. orthorhombic structures) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium borohydride
Reactant of Route 2
Tetraethylammonium borohydride

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